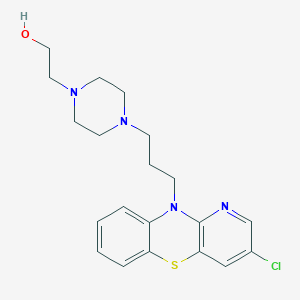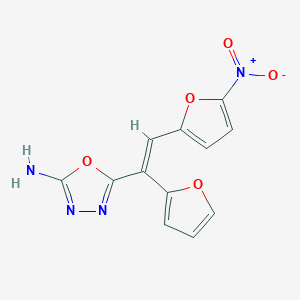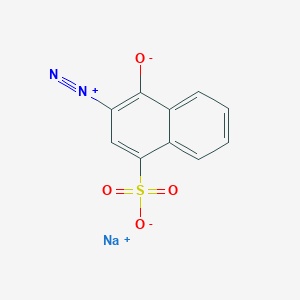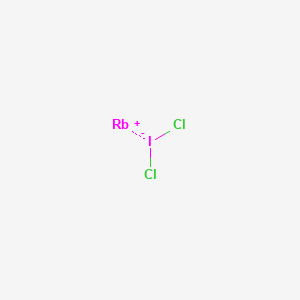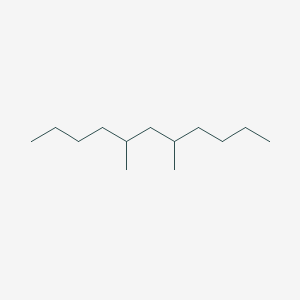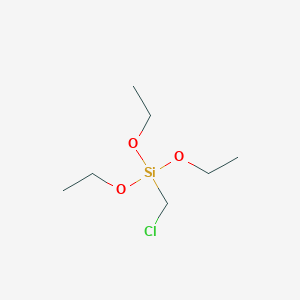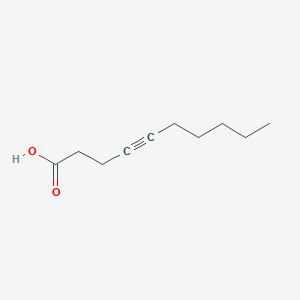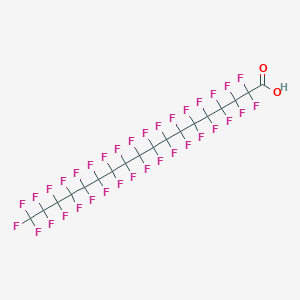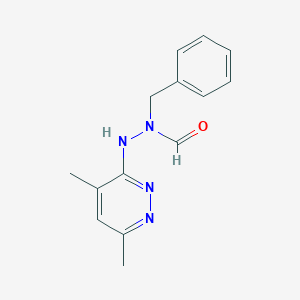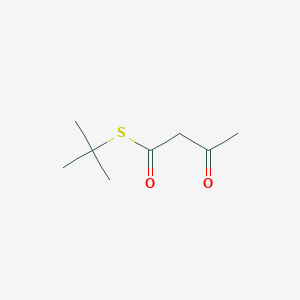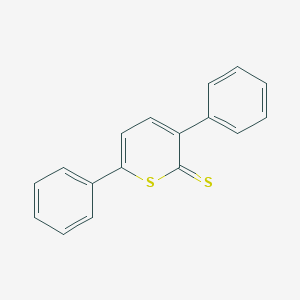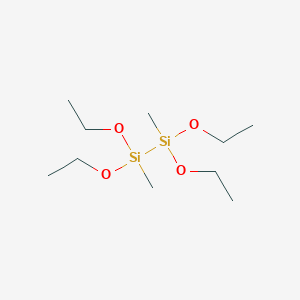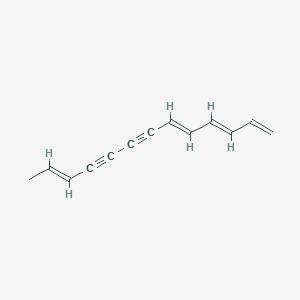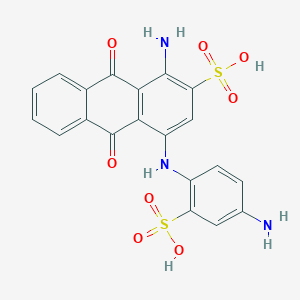
1-Amino-4-(4-amino-2-sulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-(4-amino-2-sulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, also known as Reactive Blue 2 (RB2), is a synthetic dye belonging to the anthraquinone class. RB2 is an important industrial dye used in the textile and paper industries. However, RB2 has also been studied for its potential use in scientific research, particularly in the field of biochemistry.
Mechanism Of Action
RB2 has been found to interact with proteins through electrostatic and hydrophobic interactions. RB2 binds to proteins primarily through the amino and sulfonic acid groups on its structure. The binding of RB2 to proteins results in a color change, which can be used for detection purposes.
Biochemical And Physiological Effects
RB2 has been found to have no significant biochemical or physiological effects on living organisms. However, RB2 has been shown to be toxic to aquatic organisms at high concentrations.
Advantages And Limitations For Lab Experiments
RB2 has several advantages for use in lab experiments. RB2 is highly sensitive and specific for protein detection in gels. RB2 is also stable and easy to use. However, RB2 has some limitations. RB2 is not suitable for use in Western blotting due to its interference with the detection of other proteins. RB2 also has limited solubility in water, which can affect its performance in some experiments.
Future Directions
There are several future directions for RB2 research. One direction is the development of RB2-based biosensors for the detection of specific proteins in biological samples. Another direction is the modification of RB2 to improve its solubility and specificity for protein detection. RB2 can also be used as a model dye to study the behavior of other dyes in soil and water environments. Further research is needed to fully understand the potential applications of RB2 in scientific research.
Synthesis Methods
RB2 can be synthesized through a multi-step process involving the reaction of anthraquinone with sulfanilic acid and aniline. The final product is obtained through the sulfonation of the amino groups on the anthraquinone ring.
Scientific Research Applications
RB2 has been found to have various scientific research applications. One such application is as a protein stain in gel electrophoresis. RB2 has been shown to be highly sensitive and specific in detecting proteins in gels. RB2 has also been used as a chromogenic substrate for the detection of peroxidase activity. RB2 has been used as a model dye to study the adsorption and desorption behavior of dyes in soil and water environments.
properties
CAS RN |
18791-01-0 |
|---|---|
Product Name |
1-Amino-4-(4-amino-2-sulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid |
Molecular Formula |
C20H15N3O8S2 |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
1-amino-4-(4-amino-2-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C20H15N3O8S2/c21-9-5-6-12(14(7-9)32(26,27)28)23-13-8-15(33(29,30)31)18(22)17-16(13)19(24)10-3-1-2-4-11(10)20(17)25/h1-8,23H,21-22H2,(H,26,27,28)(H,29,30,31) |
InChI Key |
TUYZCJKTGCNVOA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=C(C=C(C=C4)N)S(=O)(=O)O)S(=O)(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=C(C=C(C=C4)N)S(=O)(=O)O)S(=O)(=O)O)N |
Other CAS RN |
18791-01-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)
